Cas no 104187-48-6 (2,5-Piperazinedione,1,4-dihydroxy-3,6-bis(1-methylethyl)-, (3S,6S)-)
104187-48-6 structure
Product Name:2,5-Piperazinedione,1,4-dihydroxy-3,6-bis(1-methylethyl)-, (3S,6S)-
CAS-nummer:104187-48-6
MF:C10H18N2O4
MW:230.260922908783
CID:167259
Update Time:2024-02-29
2,5-Piperazinedione,1,4-dihydroxy-3,6-bis(1-methylethyl)-, (3S,6S)- Chemische en fysische eigenschappen
Naam en identificatie
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- 2,5-Piperazinedione,1,4-dihydroxy-3,6-bis(1-methylethyl)-, (3S,6S)-
- (3S,6S)-1,4-Dihydroxy-3,6-diisopropyl-2,5-piperazinedione
- 2,5-Piperazinedione,1,4-dihydroxy-3,6-bis(1-methylethyl)-, (3S-cis)-
- Terramide C
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- Inchi: 1S/C10H18N2O4/c1-5(2)7-9(13)12(16)8(6(3)4)10(14)11(7)15/h5-8,15-16H,1-4H3/t7-,8-/m0/s1
- InChI-sleutel: VRDPIJDRSGUDPU-YUMQZZPRSA-N
- LACHT: N1(O)[C@@H](C(C)C)C(=O)N(O)[C@@H](C(C)C)C1=O
Berekende eigenschappen
- Exacte massa: 230.12674
- Monoisotopische massa: 230.127
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 273
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 81.1A^2
Experimentele eigenschappen
- PSA: 81.08
2,5-Piperazinedione,1,4-dihydroxy-3,6-bis(1-methylethyl)-, (3S,6S)- Gerelateerde literatuur
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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